Cas no 933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one)

4-bromo-6-chloro-2,3-dihydropyridazin-3-one structure
933041-13-5 structure
Nombre del producto:4-bromo-6-chloro-2,3-dihydropyridazin-3-one
Número CAS:933041-13-5
MF:C4H2BrClN2O
Megavatios:209.428478717804
MDL:MFCD21364604
CID:1025857
PubChem ID:11586522

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Propiedades químicas y físicas

Nombre e identificación

    • 4-Bromo-6-chloropyridazin-3(2H)-one
    • 5-bromo-3-chloro-1H-pyridazin-6-one
    • 4-Bromo-6-chloropyridazin-3-ol
    • 4-bromo-6-chloro-2H-pyridazin-3-one
    • YUPQAGSTMGZXNO-UHFFFAOYSA-N
    • 5794AC
    • 4-bromo-6-chloro-pyridazin-3(2H)-one
    • SY114587
    • 4-Bromo-6-chloro-3(2H)-pyridazinone (ACI)
    • 4-bromo-6-chloro-2,3-dihydropyridazin-3-one
    • MFCD21364604
    • EN300-117517
    • CS-W006982
    • SCHEMBL23037189
    • G10837
    • DTXSID50468994
    • SCHEMBL163551
    • AKOS016007315
    • AS-10362
    • 933041-13-5
    • MDL: MFCD21364604
    • Renchi: 1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)
    • Clave inchi: YUPQAGSTMGZXNO-UHFFFAOYSA-N
    • Sonrisas: O=C1C(Br)=CC(Cl)=NN1

Atributos calculados

  • Calidad precisa: 207.90390g/mol
  • Masa isotópica única: 207.90390g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 211
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 41.5
  • Xlogp3: 1.2

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Información de Seguridad

4-bromo-6-chloro-2,3-dihydropyridazin-3-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A301258-100g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
100g
$550.0 2025-02-25
Chemenu
CM102364-25g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
25g
$186 2024-07-19
Enamine
EN300-117517-0.5g
4-bromo-6-chloro-2,3-dihydropyridazin-3-one
933041-13-5 95%
0.5g
$20.0 2023-06-08
eNovation Chemicals LLC
Y0986236-25g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 95%
25g
$470 2024-08-02
eNovation Chemicals LLC
Y1046907-25g
4-BroMo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
25g
$165 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064829-10g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 98%
10g
¥849.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1064829-25g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 98%
25g
¥1456.00 2024-04-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CM476-1g
4-bromo-6-chloro-2,3-dihydropyridazin-3-one
933041-13-5 97%
1g
277.0CNY 2021-08-03
Alichem
A029194436-5g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
5g
$195.00 2023-08-31
Ambeed
A301258-1g
4-Bromo-6-chloropyridazin-3(2H)-one
933041-13-5 97%
1g
$10.0 2025-02-25

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Water ;  2 d, 90 °C
Referencia
Studies on improved synthesis of 2'-deoxyribonucleosides of pyridazine derivatives
Kazimierczuk, Zygmunt; Kaminski, Jaroslaw; Meggio, Flavio, Collection of Czechoslovak Chemical Communications, 2006, 71(6), 889-898

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Water ;  5 h, rt
Referencia
Preparation of novel substituted pyridin-2-ones and pyridazin-3-ones
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  0 - 5 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  4 h, rt
Referencia
Biaryl amide compounds as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Water ;  5 h, rt
Referencia
Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors.
, United States, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  1 h, 20 °C
1.2 Solvents: Water ;  5 h, rt
Referencia
Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase
, United States, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Bromine Solvents: Dichloromethane ;  10 h, 30 °C
1.2 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  8 h, 60 °C
Referencia
Synthetic method of 4-bromo-6-chloropyridazin-3(2H)-one
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  2 h, reflux; reflux → rt
Referencia
Preparation of pyridazinones and their use as Btk inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ;  30 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  4 h, rt
Referencia
Preparation of biaryl amide compounds as Raf kinase inhibitor
, United States, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  rt; 2 h, reflux
Referencia
Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  25 °C; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  0 °C
Referencia
Pyrazolo[1,5-a]pyrimidine compounds useful in the treatment of cancer, autoimmune and inflammatory disoders
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  2 h, 100 °C
Referencia
Preparation of pyridazinone or pyridinone compounds as PARP7 inhibitors useful in treatment of cancers
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  rt; 2 h, 100 °C
Referencia
N-phenyl-2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide derivatives for treating cystic fibrosis
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ;  0 - 5 °C; 1 h, 20 °C
1.2 Reagents: Water ;  5 h, rt
Referencia
Preparation of isoxazoline derivatives as inhibitors of matrix metalloproteinase MMP-13 and therapeutic agents
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  rt; 2 h, 100 °C
Referencia
Preparation of pyridazine derivatives as SMARCA2/4 degraders
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ;  0 - 5 °C; 30 min, 0 °C; 1 h, 25 °C
1.2 Solvents: Water ;  4 h, 25 °C
Referencia
Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic
Ramurthy, Savithri ; Taft, Benjamin R.; Aversa, Robert J. ; Barsanti, Paul A.; Burger, Matthew T.; et al, Journal of Medicinal Chemistry, 2020, 63(5), 2013-2027

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 - 5 °C; 1 h, 20 °C
1.2 Solvents: Water ;  5 h, rt
Referencia
Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (BTK) inhibitors.
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Potassium bromide Solvents: Water ;  15 min, rt
1.2 Reagents: Bromine ;  2 h, 90 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Preparation of 2-(hetero)aryl-substituted 2-pyridazinyl-3(2H)-one derivatives as FGFR tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium acetate ,  Bromine ,  Potassium bromide Solvents: Water ;  rt → reflux; overnight, reflux
Referencia
Preparing method and application of pyridazinone-based histone deacetylase inhibitor
, China, , ,

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Raw materials

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:933041-13-5)4-bromo-6-chloro-2,3-dihydropyridazin-3-one
A859831
Pureza:99%
Cantidad:100g
Precio ($):501.0